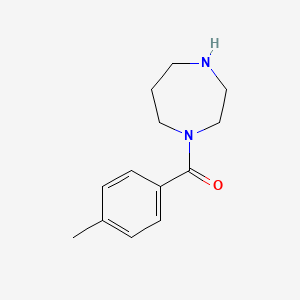

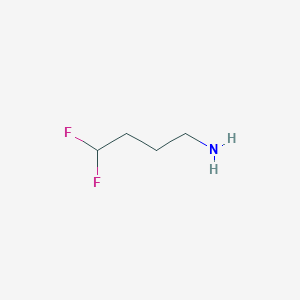

![molecular formula C10H17N3O6S B3155966 Glutathione-glycine-[13C2,15N] CAS No. 815610-65-2](/img/structure/B3155966.png)

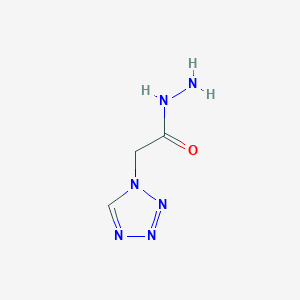

Glutathione-glycine-[13C2,15N]

Vue d'ensemble

Description

Glutathione-glycine-[13C2,15N] is the labelled analogue of Glutathione . Glutathione (GSH) is an endogenous antioxidant which plays a major role in reducing reactive oxygen species formed during cellular metabolism and the respiratory burst . It is the most important nonprotein thiol widely distributed in animal tissues, plants, and microorganisms . It is a stable isotope-labeled tripeptide used in MS-based proteomic methods for quantitative purposes .

Synthesis Analysis

Glutathione synthesis involves the sequential addition of cysteine to glutamate followed by the addition of glycine . The key step in glutathione synthesis is the ATP-dependent synthesis of gamma-glutamylcysteine . Glycine deficiency enhances, while glycine supplementation attenuates, atherosclerosis development in apolipoprotein E-deficient (Apoe−/−) mice .Chemical Reactions Analysis

Glutathione plays a major role in the removal of many reactive species . It is involved in reduction and conjugation reactions that are usually considered as the most important functions of GSH .Physical And Chemical Properties Analysis

The molecular weight of Glutathione-glycine-[13C2,15N] is 310.30 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

- Applications include studying oxidative stress-related diseases (e.g., neurodegenerative disorders, cardiovascular diseases) and assessing the impact of antioxidants on cellular health .

- Applications involve understanding how glutathione influences cellular metabolism and contributes to disease states (e.g., cancer, diabetes) .

- Applications include predicting drug efficacy, assessing drug-drug interactions, and optimizing drug dosages .

- Applications include developing neuroprotective strategies and assessing therapeutic interventions .

Antioxidant Defense and Detoxification

Metabolism and Redox Regulation

Drug Metabolism and Pharmacokinetics

Immune Function and Immune Response

Neuroprotection and Neurodegenerative Diseases

Proteomics and Mass Spectrometry

Mécanisme D'action

Target of Action

Glutathione-glycine-13C2,15N1, also known as Glutathione-glycine-[13C2,15N] or L-Glutathione reduced-13C2,15N, is a stable isotope-labeled form of glutathione . Glutathione primarily targets enzymes such as glutathione peroxidase and glyoxalase . These enzymes play crucial roles in various biochemical reactions, including the detoxification of harmful substances and the regulation of oxidative stress .

Mode of Action

Glutathione participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Pharmacokinetics

It is known that glutathione is synthesized in the cytosol of all cells from their precursor amino acids: glutamic acid, cysteine, and glycine . More research is needed to understand the ADME properties of Glutathione-glycine-13C2,15N1.

Result of Action

The action of Glutathione-glycine-13C2,15N1 results in the reduction of oxidative stress and the detoxification of harmful substances . It helps maintain the physiological levels of oxidative stress fundamental to control life processes and limits excessive oxidative stress that causes cell and tissue damage .

Orientations Futures

Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 and increasing GSH levels may prevent and subdue these diseases . The life value of GSH makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-DUHRKNADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661992 | |

| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

815610-65-2 | |

| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 815610-65-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

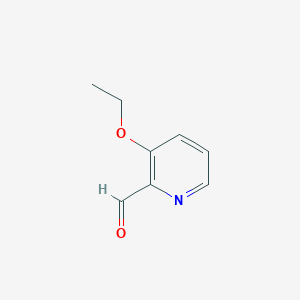

![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)

![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)